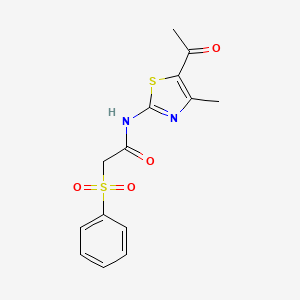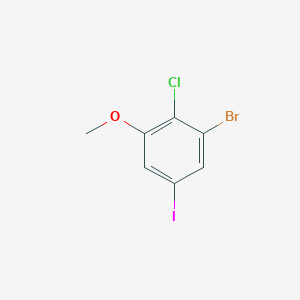![molecular formula C7H12ClN3OS B2488874 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1177985-05-5](/img/structure/B2488874.png)
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole derivatives are of significant interest in the scientific community due to their wide range of biological activities and potential applications in various fields, including pharmaceuticals. The interest in these compounds stems from their structural versatility and the ability to modify their properties through functionalization at different positions on the oxadiazole ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and carbon disulfide in the presence of a base to form the oxadiazole ring. This method allows for the introduction of various substituents, providing a diverse set of compounds for further study. For example, Fathima et al. (2021) described the synthesis of novel 1,3,4-oxadiazole derivatives by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with substituted benzoxazoles, yielding compounds with significant antitubercular activities (Fathima et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of 1,3,4-oxadiazole derivatives often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substitutions on the oxadiazole ring. For instance, Hou et al. (2013) used X-ray diffraction to elucidate the structure of a 1,3,4-oxadiazole derivative, revealing one-dimensional chains formed via intermolecular π-π interactions (Hou et al., 2013).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. These reactions are crucial for modifying the chemical properties of the compounds to suit specific applications. Patel et al. (2013) explored nucleophilic substitution reactions to synthesize a series of 1,3,4-oxadiazoles with potential antimicrobial and antimycobacterial activities (Patel et al., 2013).
科学的研究の応用
Antimicrobial and Antimycobacterial Properties
A study by Patel et al. (2013) synthesized a series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles. These compounds, including variants related to the specified chemical, were evaluated for antimicrobial and antimycobacterial activities. Some of the compounds showed promising activity against Escherichia coli and antitubercular activity, indicating potential use in fighting bacterial infections and tuberculosis (Patel et al., 2013).
Anticancer Activity
Another study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a category that includes the chemical , to investigate their potential as anticancer agents. Although the specific compound was not a primary focus, this research highlights the broader interest in oxadiazole derivatives for their potential application in cancer treatment (Redda & Gangapuram, 2007).
Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations of novel 1,3,4-oxadiazole derivatives, including compounds similar to the one mentioned. This study assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest potential pharmaceutical applications for these compounds in various therapeutic areas (Faheem, 2018).
Synthesis and Biological Evaluation
Fathima et al. (2021) reported on the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds, closely related to the specified chemical. This study involved antimicrobial, antioxidant, and antitubercular activity assessments, suggesting potential applications in treating bacterial infections and tuberculosis (Fathima et al., 2021).
Synthesis, Molecular Docking, and Cytotoxicity Studies
Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the specified compound. This study highlighted the potential antibacterial properties and moderate inhibition of α-chymotrypsin enzyme, indicating possible applications in antimicrobial therapies (Siddiqui et al., 2014).
Safety And Hazards
- The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
- Proper precautions should be taken during handling and storage.
将来の方向性
- Further research is needed to explore the compound’s biological activities, potential applications, and optimization for specific purposes.
Please note that additional scientific literature and experimental data would be necessary to provide a more comprehensive analysis. If you require further details or have specific questions, feel free to ask! 😊
特性
IUPAC Name |
2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHQKWWDWCBH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

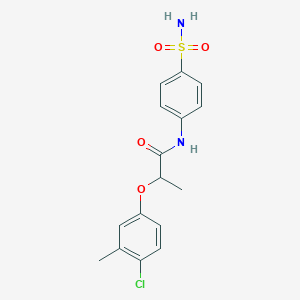
![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)
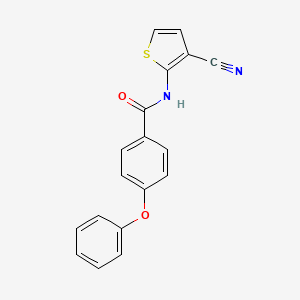
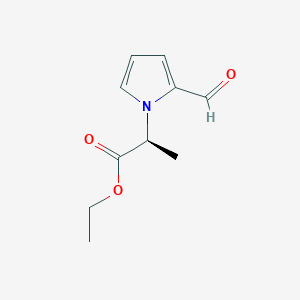
![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
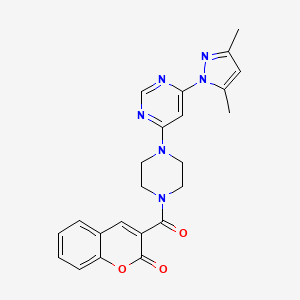
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
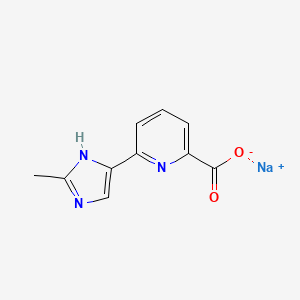
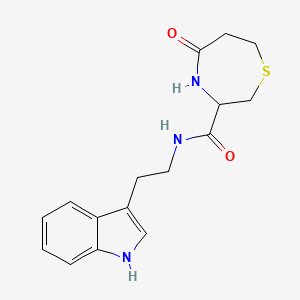
![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)
